What is 3-Methylbutanol-d2
What is 3-Methylbutanol-d2
An In-depth Technical Guide to 3-Methylbutanol-d2
Introduction
Chemical and Physical Properties
The physical and chemical properties of 3-Methylbutanol-d2 are expected to be very similar to that of 3-methyl-2-butanol, with minor differences in molecular weight and potentially in physical constants like boiling and melting points due to the isotopic labeling. The following tables summarize the known properties of 3-methyl-2-butanol.
Table 1: General and Physical Properties of 3-Methyl-2-butanol
| Property | Value | Reference |
| Molecular Formula | C5H12O | [1][2] |
| Molecular Weight | 88.15 g/mol | [1][3] |
| CAS Number | 598-75-4 | [1][4] |
| Appearance | Clear, colorless liquid | [1] |
| Odor | Fruity, fresh | [1] |
| Melting Point | -51.44 °C (estimate) | [1] |
| Boiling Point | 112 °C (lit.) | [1] |
| Density | 0.818 g/mL at 25 °C (lit.) | [1] |
| Flash Point | 80 °F | [1] |
| Water Solubility | Slightly soluble (2.8g/100mL at 30°C) | [1] |
| Refractive Index | n20/D 1.409 (lit.) | [1] |
Table 2: Spectroscopic Data for 3-Methyl-2-butanol
| Spectroscopic Data | Description |
| ¹H NMR | Spectra available, shows distinct signals for the different protons in the molecule.[5][6] |
| ¹³C NMR | The spectrum of 3-methyl-2-butanol shows five signals due to the diastereotopic nature of the two methyl groups attached to the same carbon.[7] |
| Mass Spectrometry | Electron ionization mass spectra are available for identification and fragmentation analysis.[8] |
| IR Spectrum | Infrared spectroscopy data is available, showing characteristic peaks for the hydroxyl group and C-H bonds.[8] |
Synthesis and Experimental Protocols
The synthesis of 3-Methylbutanol-d2 would typically involve the reduction of a suitable ketone precursor with a deuterated reducing agent. A plausible synthetic route is the reduction of 3-methyl-2-butanone with a deuterium source like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄). This would introduce a deuterium atom at the carbon bearing the hydroxyl group. To achieve "d2" labeling, a second deuterium could be introduced at an adjacent carbon, for example, through an enolate intermediate.
A general experimental workflow for such a synthesis is depicted below.
Caption: Conceptual workflow for the synthesis of 3-Methyl-2-butanol-d1 via reduction.
Applications in Research and Drug Development
Deuterated standards like 3-Methylbutanol-d2 are invaluable in quantitative analysis using mass spectrometry. The key applications include:
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Internal Standards: Due to its similar chemical behavior to the non-deuterated analyte and its distinct mass, it serves as an excellent internal standard for correcting variations in sample preparation and instrument response.
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Metabolic Studies: In drug metabolism studies, deuterated compounds can be used to trace the metabolic fate of a molecule, helping to identify metabolites and understand metabolic pathways.
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Mechanistic Studies: The kinetic isotope effect observed with deuterated compounds can provide insights into the reaction mechanisms of enzymes or chemical reactions.
Signaling Pathways
There is no specific information available in the provided search results that directly links 3-methyl-2-butanol or its deuterated form to specific signaling pathways. As a simple alcohol, its biological effects are more likely to be related to its role as a solvent or its impact on cell membrane fluidity rather than specific receptor-mediated signaling.
Safety and Handling
The non-deuterated form, 3-methyl-2-butanol, is a flammable liquid and vapor.[9] It can cause irritation to the skin, eyes, and respiratory system.[9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably in a fume hood.
Conclusion
3-Methylbutanol-d2 represents a specialized chemical tool for advanced research. While direct experimental data is scarce, a thorough understanding of its non-deuterated counterpart, 3-methyl-2-butanol, provides a solid foundation for its application. The data and conceptual protocols presented in this guide are intended to support researchers, scientists, and drug development professionals in leveraging the unique properties of isotopically labeled compounds in their work.
References
- 1. 3-METHYL-2-BUTANOL | 598-75-4 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 3-Methyl-2-butanol | C5H12O | CID 11732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methyl-2-butanol - Wikipedia [en.wikipedia.org]
- 5. 3-METHYL-2-BUTANOL(598-75-4) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. youtube.com [youtube.com]
- 8. 2-Butanol, 3-methyl- [webbook.nist.gov]
- 9. 3-methyl-2-butanol, 598-75-4 [thegoodscentscompany.com]
